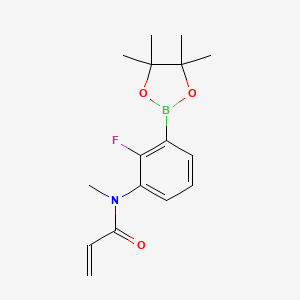

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacrylamide

Description

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacrylamide is a boronic ester-containing acrylamide derivative. Its structure features a fluorinated phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and an N-methylacrylamide moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO3/c1-7-13(20)19(6)12-10-8-9-11(14(12)18)17-21-15(2,3)16(4,5)22-17/h7-10H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQZOWZJKTOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N(C)C(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacrylamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, summarizing key findings from research studies and highlighting its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H18BFO3

- CAS Number : 1333264-07-5

- IUPAC Name : this compound

This compound features a fluorinated phenyl ring and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities. The following sections summarize specific activities related to this compound.

1. Anticancer Activity

Several studies have investigated the anticancer potential of boron-containing compounds. The incorporation of the dioxaborolane moiety has been linked to enhanced interactions with biological targets involved in cancer cell proliferation. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that derivatives of dioxaborolanes showed cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further exploration in anticancer drug development.

2. Enzyme Inhibition

The fluorinated phenyl component may enhance the binding affinity of the compound to target enzymes. Research indicates:

- Target Enzymes : Potential inhibition of enzymes such as proteases or kinases that play critical roles in cellular signaling pathways.

- Research Findings : Studies have shown that similar compounds can modulate enzyme activity significantly, leading to altered metabolic pathways.

3. Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects:

- Spectrum of Activity : Preliminary tests indicate effectiveness against certain bacterial strains.

- Mechanism : The presence of fluorine and boron may disrupt bacterial cell membranes or interfere with metabolic processes.

Data Table: Summary of Biological Activities

Scientific Research Applications

Materials Science

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacrylamide is being explored for its potential use in the development of advanced materials. Its unique boron-containing structure allows it to be utilized in:

- Polymer Synthesis : The compound can act as a monomer in the synthesis of polymeric materials with tailored properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability.

- Sensors : The fluorinated phenyl group can impart unique optical properties to polymers, making them suitable for applications in sensors and optoelectronics.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. The following applications are noteworthy:

- Anticancer Agents : Research indicates that compounds containing dioxaborolane moieties exhibit cytotoxic effects against cancer cells. Studies are ongoing to evaluate the efficacy of this compound as a potential anticancer agent.

- Drug Delivery Systems : The compound can be functionalized to create drug delivery systems that improve the solubility and bioavailability of therapeutic agents. Its ability to form stable complexes with various drugs is being investigated.

Case Study 1: Polymer-Based Sensors

A study demonstrated the use of this compound as a building block in the synthesis of fluorescent polymer sensors. These sensors showed high sensitivity to environmental pollutants due to the compound's unique photophysical properties.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity towards specific cancer cell lines. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), highlighting its potential as a lead compound in anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

- Structure : Lacks the fluorine atom at the phenyl ring’s ortho position and replaces N-methylacrylamide with methacrylamide.

- Methacrylamide’s bulkier structure may sterically hinder reactions compared to the target compound .

N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide

- Structure : Features a fluorine at the meta position and a 2-methylpropanamide group instead of acrylamide.

- Applications : The amide substituent and fluorine positioning make it more suited for agrochemical intermediates, whereas the target compound’s acrylamide group is advantageous in polymer synthesis .

N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Contains a methoxy group and benzamide instead of fluorine and acrylamide.

- Electronic Effects: The methoxy group acts as an electron donor, contrasting with fluorine’s electron-withdrawing nature. This alters reactivity in catalytic processes .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Reactivity in Cross-Coupling Reactions

- Target Compound : The fluorine atom increases electrophilicity at the boron-bound carbon, accelerating transmetalation in Suzuki-Miyaura reactions. The acrylamide group’s planar structure minimizes steric hindrance, favoring coupling with aryl halides .

- N-(3-(Pinacol boronate)phenyl)methacrylamide : Reduced reactivity due to the absence of fluorine and steric bulk from the methyl group in methacrylamide .

- N-[3-Fluoro-4-(pinacol boronate)phenyl]-2-methylpropanamide : Meta-fluorine provides weaker electronic activation, and the branched amide group impedes coupling efficiency .

Preparation Methods

Synthesis of the Key Intermediate: 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This intermediate is crucial for the final acrylamide formation. It is commonly prepared by palladium-catalyzed borylation of 3-bromo-2-fluoroaniline derivatives.

These palladium-catalyzed Miyaura borylation reactions efficiently install the pinacol boronate ester onto the aromatic ring, preserving the fluorine substituent.

Conversion of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to N-Methylacrylamide Derivative

The acrylamide functional group is introduced by acylation of the aniline nitrogen with an acryloyl source, typically acryloyl chloride or an equivalent activated acrylamide reagent.

This step is typically performed under mild conditions to avoid decomposition of the boronate ester and to maintain the integrity of the fluorine substituent.

Alternative Reduction and Functionalization Routes

Prior to acylation, the nitro or halogenated precursors can be reduced or functionalized to the corresponding aniline intermediate.

Representative Experimental Procedure Summary

Borylation Reaction: A mixture of 3-bromo-2-fluoroaniline, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂·CH₂Cl₂ in DMF is stirred at 100 °C under nitrogen for 16-23 hours. After cooling, the mixture is filtered, concentrated, and purified by silica gel chromatography to yield the pinacol boronate ester intermediate.

Acylation Reaction: The boronate ester intermediate is dissolved in THF under nitrogen. Acryloyl chloride is added dropwise at 0-20 °C, and the reaction is stirred for 16-24 hours. The mixture is then quenched with methanol, concentrated, and purified to afford the final N-methylacrylamide derivative.

Data Table of Key Reaction Parameters and Yields

| Reaction Step | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Atmosphere | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| Miyaura Borylation | 3-Bromo-2-fluoroaniline | Pd(dppf)Cl₂·CH₂Cl₂, KOAc, bis(pinacolato)diboron | DMF or 1,4-dioxane | 90-100 | 15-23 | N₂ | 60.7 - 76 | Silica gel chromatography |

| Nitro Reduction | 2-Fluoro-3-nitrophenylboronate | 10% Pd/C, H₂ | Ethyl acetate | RT | 16 | H₂ (1 atm) | Quantitative | Filtration, concentration |

| Acylation | 2-Fluoro-3-(pinacol boronate)aniline | Acryloyl chloride | THF | 20 | 16-24 | N₂ | Up to 100 | Chromatography or crystallization |

Research Findings and Notes

The palladium-catalyzed borylation is a reliable and scalable method to introduce the boronate ester functionality on the fluorinated aniline ring.

Maintaining inert atmosphere (nitrogen or argon) is critical during borylation and acylation steps to prevent oxidation and hydrolysis of sensitive boronate esters.

Microwave irradiation has been reported to accelerate some palladium-catalyzed coupling reactions, but conventional heating at 90-100 °C is standard for these syntheses.

The boronate ester intermediates are stable under the reaction conditions used for acylation, allowing for efficient synthesis of the acrylamide derivative without degradation.

Purification is commonly achieved by flash chromatography using silica gel with gradients of ethyl acetate and hexane, yielding pure compounds suitable for further applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacrylamide?

- Methodology : The compound can be synthesized via a multi-step approach:

- Step 1 : Introduce the boronic ester (dioxaborolane) group via palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., 2-fluoro-3-bromophenyl derivatives) using bis(pinacolato)diboron .

- Step 2 : Functionalize the aromatic ring with the acrylamide group via coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole), which minimize side reactions and improve yields in amide bond formation .

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures via -NMR and LC-MS .

Q. How do solvent polarity and pH affect the stability of the boronic ester group in this compound?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) stabilize the boronic ester by reducing hydrolysis. Avoid protic solvents (e.g., water, alcohols) unless reactions are anhydrous .

- pH dependence : The boronic ester is stable at neutral to slightly acidic pH (5–7). Under basic conditions (>pH 8), hydrolysis to boronic acid occurs, which can complicate downstream applications .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key techniques :

- -NMR : Confirms substitution patterns (e.g., fluorine at position 2, methyl groups on the acrylamide) .

- LC-MS (ESI) : Validates molecular weight (expected [M+H] ~362 Da) and detects impurities (e.g., hydrolyzed boronic acid) .

- IR spectroscopy : Identifies acrylamide C=O stretching (~1650 cm) and boronic ester B-O bonds (~1350 cm) .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insight :

- The ortho-fluoro group increases electron-withdrawing effects on the phenyl ring, enhancing the electrophilicity of the boronic ester in Suzuki-Miyaura couplings. This accelerates transmetallation but may require milder bases (e.g., KCO) to avoid defluorination .

- Data contradiction : Fluorine’s steric hindrance can reduce coupling efficiency with bulky aryl halides. Optimization via ligand screening (e.g., SPhos, XPhos) is recommended .

Q. What strategies mitigate acrylamide polymerization during storage or reaction conditions?

- Experimental design :

- Storage : Use inhibitors like hydroquinone (0.1% w/w) and store at –20°C under inert gas (N/Ar) .

- Reaction conditions : Maintain low temperatures (<25°C) and avoid UV light or radical initiators (e.g., AIBN) during synthesis .

Q. How can computational modeling predict the compound’s binding affinity in biological assays?

- Methodology :

- Docking studies : Use software like AutoDock Vina to model interactions between the acrylamide group and cysteine residues (e.g., in kinase targets) .

- DFT calculations : Assess boronic ester stability by calculating bond dissociation energies (B-O: ~450 kJ/mol) and frontier molecular orbitals (HOMO/LUMO gaps) .

Contradictions and Limitations

- Fluorescence studies : While analogous benzamide derivatives show pH-dependent fluorescence (optimal at pH 5) , the acrylamide group in this compound likely quenches fluorescence, limiting its use in imaging.

- Synthetic yields : Reported yields for similar boronic esters vary (45–80%) depending on halogenation steps and purification methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.